

An In-depth Technical Guide to Methyl(pivaloyloxy)zinc: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Methyl(pivaloyloxy)zinc

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(pivaloyloxy)zinc is a specialty organometallic reagent belonging to the class of air- and moisture-stabilized organozinc pivalates. This class of reagents has seen significant development as a more robust alternative to traditional organozinc halides, offering improved handling characteristics and functional group tolerance in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the history, synthesis, and known properties of **Methyl(pivaloyloxy)zinc**, with a focus on detailed experimental protocols and applications relevant to drug discovery and development.

Introduction and Historical Context

The field of organozinc chemistry dates back to 1849 with the synthesis of diethylzinc by Edward Frankland. For over a century, organozinc reagents have been invaluable in organic synthesis, most notably in the Reformatsky and Negishi cross-coupling reactions. However, the high reactivity of traditional organozinc halides ($RZnX$) often comes with the drawback of extreme sensitivity to air and moisture, necessitating stringent anhydrous and anaerobic reaction conditions.

In a significant advancement to address these handling challenges, the research group of Paul Knochel pioneered the development of solid, salt-stabilized organozinc pivalates (RZnOPiv). These reagents exhibit markedly enhanced stability towards air and moisture, allowing for easier storage, handling, and application in a wider range of synthetic contexts.

Methyl(pivaloyloxy)zinc is a fundamental member of this class of stabilized organozinc reagents. While a specific discovery paper for **Methyl(pivaloyloxy)zinc** is not prominent in the literature, its existence and utility are a direct result of the broader research into stabilizing organozinc compounds with pivalate ligands.

The enhanced stability of these compounds is attributed to the formation of complex structures, often incorporating magnesium pivalate and lithium salts from their synthesis, which are thought to sequester water and protect the reactive organozinc species.

Physicochemical and Quantitative Data

The known quantitative data for **Methyl(pivaloyloxy)zinc** is summarized in the table below. This information is primarily sourced from commercial suppliers of the reagent.

Property	Value	Source
CAS Number	2268745-10-2	[1][2][3][4]
Molecular Formula	C ₆ H ₁₂ O ₂ Zn	[1][3]
Molecular Weight	181.57 g/mol	[1][3]
Typical Purity (Active Reagent Content)	≥ 0.8 mmol/g	[1][2][4]
Physical Form	Solid	
Storage Conditions	Store long-term in a cool, dry place	[1]

Synthesis of Methyl(pivaloyloxy)zinc

The synthesis of **Methyl(pivaloyloxy)zinc** is not explicitly detailed in a dedicated publication. However, based on the established procedures for other organozinc pivalates, a reliable two-

step synthesis can be performed. The first step is the preparation of the precursor, zinc pivalate (Zn(OPiv)_2), followed by the transmetalation from a methylmagnesium halide.

Synthesis of Zinc Pivalate (Precursor)

A common method for the preparation of zinc pivalate involves the reaction of zinc oxide with pivalic acid.

Experimental Protocol:

- A 500 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is charged with toluene (250 mL).
- Pivalic acid (11.3 g, 110 mmol) is added to the toluene.
- Zinc oxide (4.07 g, 50 mmol) is added in portions to the stirred solution at room temperature.
- The resulting suspension is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark trap.
- The reaction is monitored until no more water is collected.
- The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting white solid is dried under high vacuum at 100 °C for at least 6 hours to yield zinc pivalate as a white, amorphous solid.

Synthesis of Methyl(pivaloyloxy)zinc

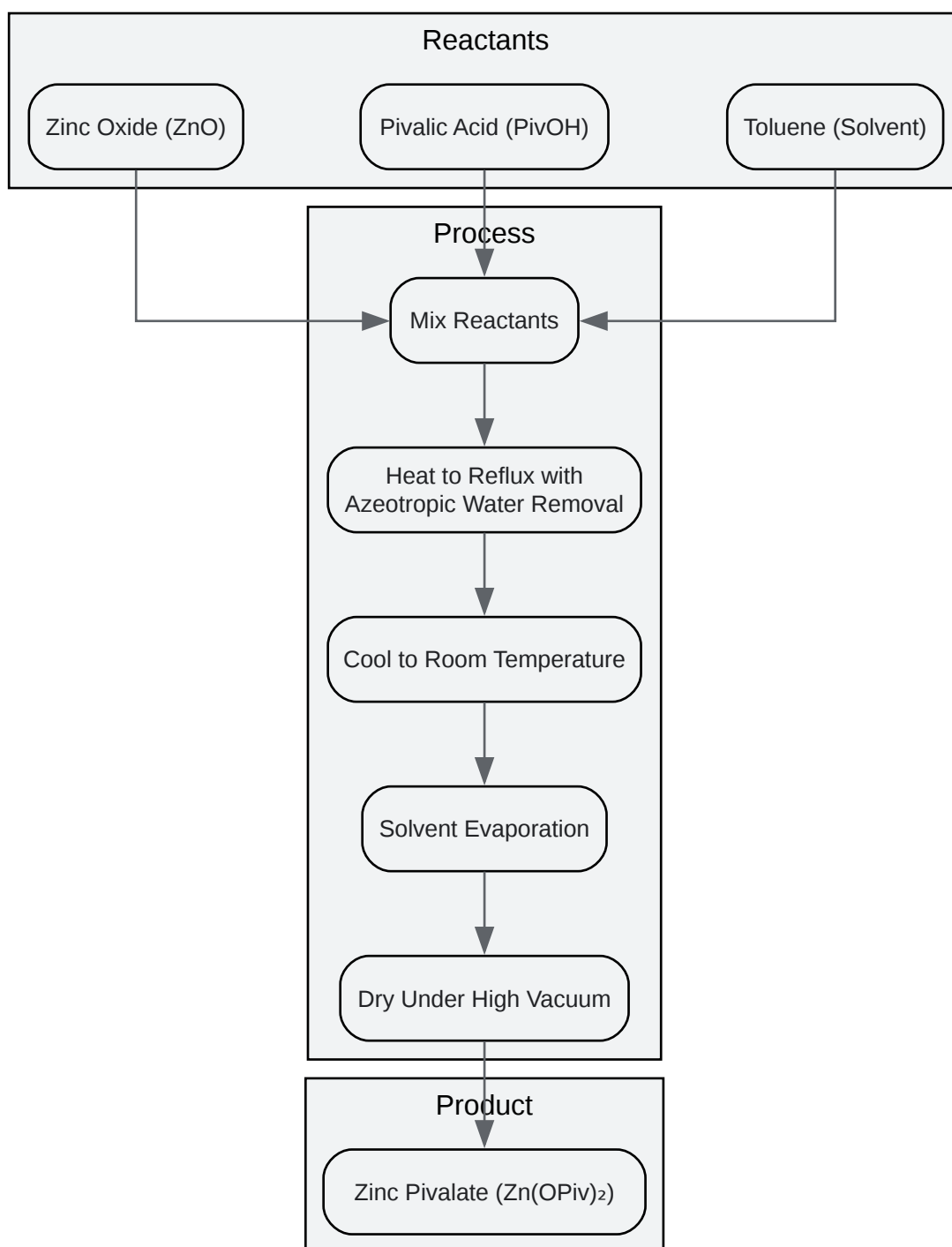
The synthesis of **Methyl(pivaloyloxy)zinc** can be achieved by the transmetalation of a methyl Grignard reagent with the previously synthesized zinc pivalate.

Experimental Protocol:

- A dry and argon-flushed 500 mL Schlenk flask, equipped with a magnetic stir bar, is charged with anhydrous zinc pivalate (Zn(OPiv)_2) (13.38 g, 50 mmol) and anhydrous lithium chloride (2.12 g, 50 mmol).

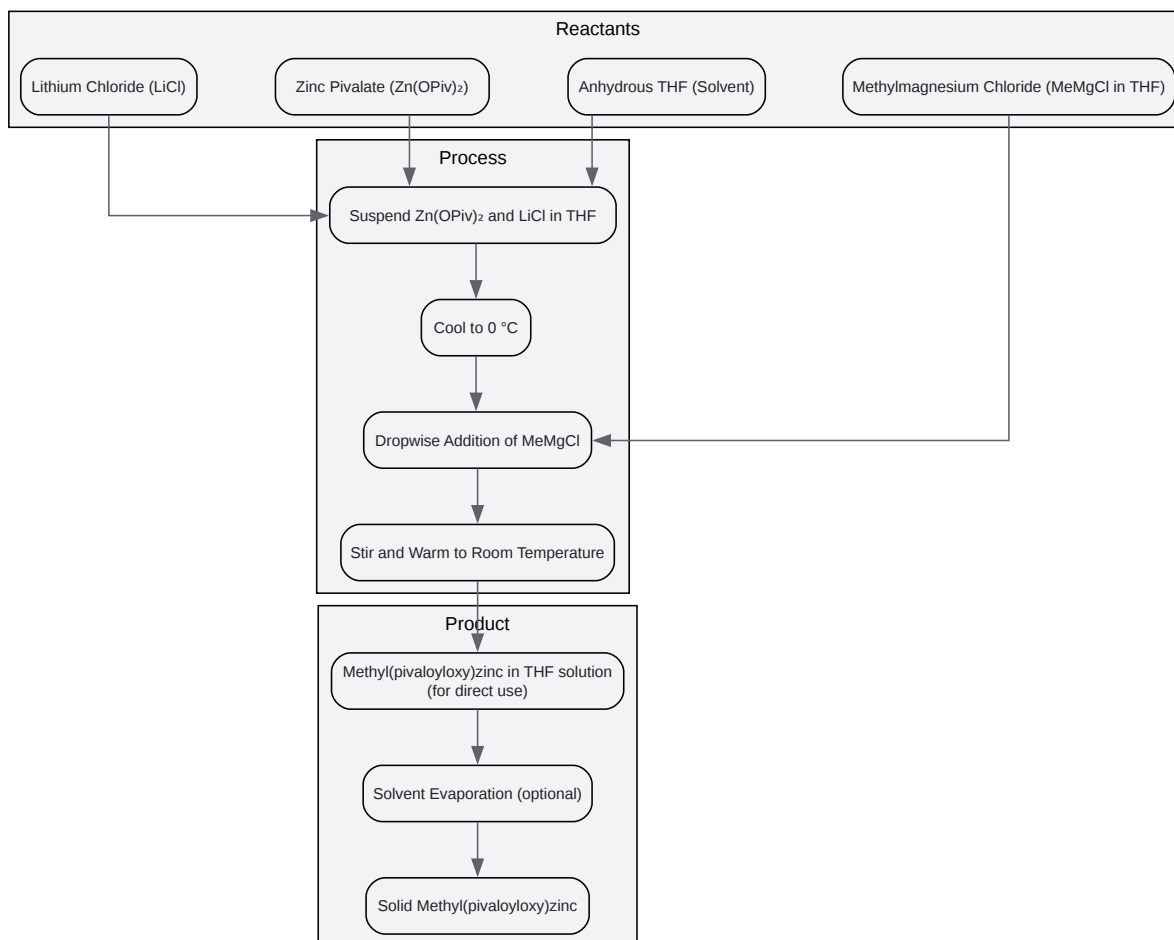
- Anhydrous tetrahydrofuran (THF) (100 mL) is added, and the suspension is stirred at room temperature.
- The flask is cooled to 0 °C in an ice-water bath.
- A solution of methylmagnesium chloride in THF (e.g., 3.0 M, 16.7 mL, 50 mmol) is added dropwise to the stirred suspension over a period of 30 minutes.
- The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.
- The resulting solution/suspension contains **Methyl(pivaloyloxy)zinc**, likely in a complex form with magnesium salts and lithium chloride. For many applications, this solution can be used directly.
- To obtain a solid reagent, the solvent is removed under high vacuum. The resulting solid should be handled under an inert atmosphere, although it will exhibit greater air stability than traditional methylzinc chloride.

Experimental and Logical Workflows (Graphviz Diagrams)



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Caption: Workflow for the synthesis of Zinc Pivalate.



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Caption: Workflow for the synthesis of **Methyl(pivaloyloxy)zinc**.

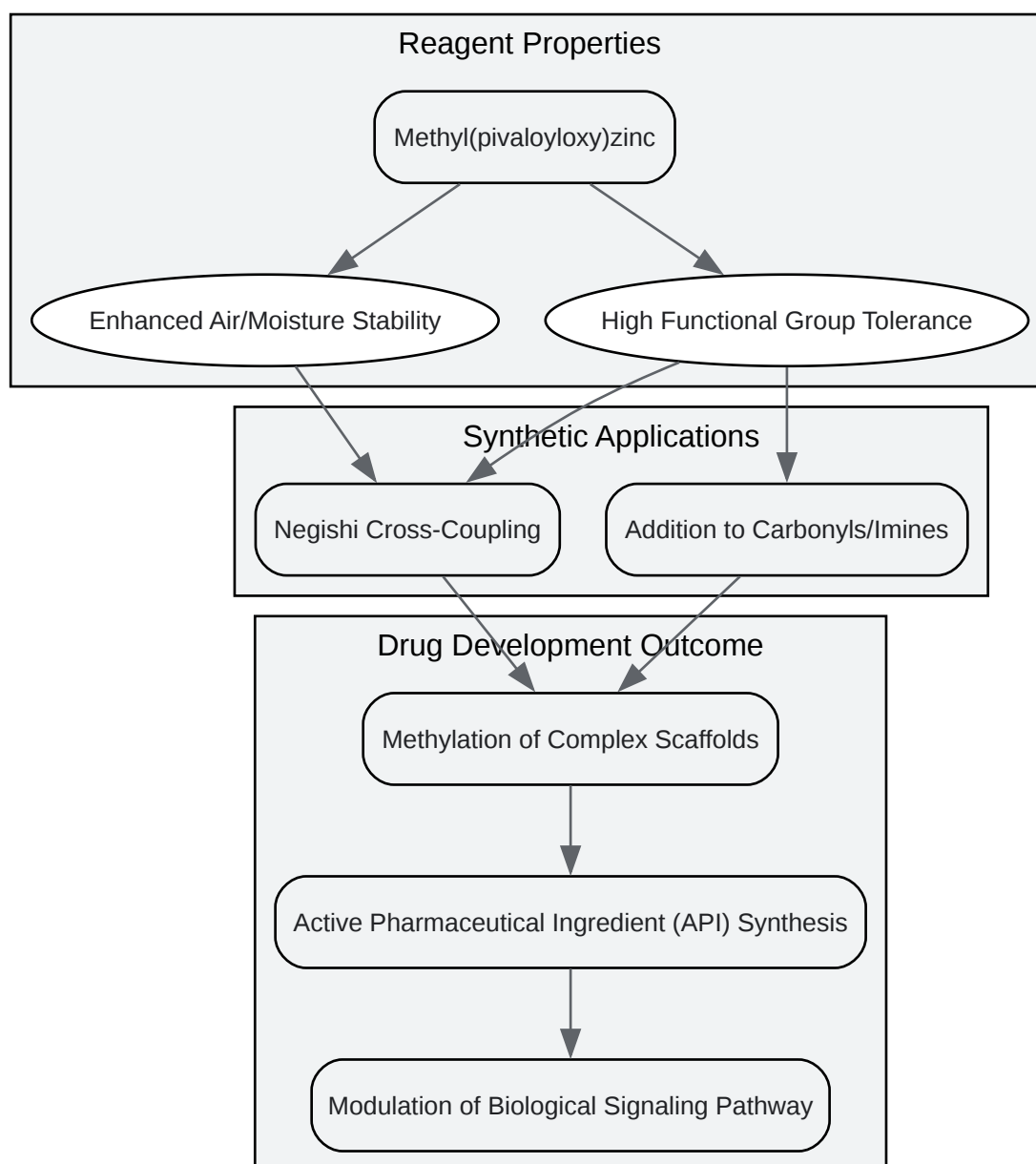
Applications in Drug Development

As a stabilized organozinc reagent, **Methyl(pivaloyloxy)zinc** is a valuable tool in medicinal chemistry and drug development for several reasons:

- **Cross-Coupling Reactions:** It can participate in Negishi-type cross-coupling reactions to introduce a methyl group onto aromatic, heteroaromatic, or vinylic scaffolds. This is a common structural motif in many pharmaceutical compounds.
- **Addition Reactions:** **Methyl(pivaloyloxy)zinc** can be used for the 1,2-addition to aldehydes, ketones, and imines to form secondary and tertiary alcohols and amines, respectively.
- **Functional Group Tolerance:** The moderated reactivity of organozinc pivalates allows them to be used in the presence of sensitive functional groups that might not be compatible with more reactive organometallics like Grignard or organolithium reagents. This is particularly advantageous in late-stage functionalization of complex drug-like molecules.
- **Improved Safety and Handling:** The enhanced stability of solid **Methyl(pivaloyloxy)zinc** simplifies its storage and handling, making it more amenable to use in high-throughput screening and automated synthesis platforms.

Signaling Pathways and Logical Relationships

The utility of **Methyl(pivaloyloxy)zinc** in drug development often involves its application in the synthesis of molecules that target specific biological signaling pathways. For example, the synthesis of a kinase inhibitor might involve a key methylation step using this reagent.



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Caption: Logical relationship of reagent properties to drug development outcomes.

Conclusion

Methyl(pivaloyloxy)zinc represents an important and practical tool in modern organic synthesis. As part of the family of stabilized organozinc pivalates, it combines the synthetic utility of traditional organozinc reagents with significantly improved handling characteristics. For researchers in drug development, this reagent offers a reliable method for the introduction of

methyl groups into complex, functionalized molecules, thereby streamlining the synthesis of novel therapeutic agents. The preparative methods outlined in this guide, derived from the established chemistry of related compounds, provide a clear path to accessing and utilizing this valuable synthetic building block.

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